
N-Boc-(+/-)-oct-1-en-4-amine
Overview
Description
N-Boc-(+/-)-oct-1-en-4-amine is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amine. This compound is notable for its use in organic synthesis, particularly in the preparation of complex molecules where the amine functionality needs to be temporarily protected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-oct-1-en-4-amine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used include triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in solvents such as methanol (MeOH) or dimethylformamide (DMF) under mild conditions.
-
Reaction with Boc2O and TEA in MeOH
Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), methanol (MeOH)
Conditions: Room temperature, stirring for several hours
Outcome: Formation of N-Boc protected amine
-
Reaction with Boc2O and NaOH in 1,4-Dioxane
Reagents: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), 1,4-dioxane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-Boc-(+/-)-oct-1-en-4-amine can undergo various chemical reactions, including:
-
Deprotection
Reagents: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Conditions: Room temperature, short reaction times
Products: Free amine
-
Substitution Reactions
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic conditions depending on the reagent
Products: Substituted amines
-
Oxidation and Reduction
Reagents: Oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4)
Conditions: Vary depending on the specific reaction
Products: Oxidized or reduced derivatives
Scientific Research Applications
N-Boc-(+/-)-oct-1-en-4-amine is utilized in various fields of scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Protecting group strategy in multi-step synthesis.
-
Biology
- Synthesis of peptides and proteins where temporary protection of amine groups is required.
-
Medicine
- Development of pharmaceuticals where the Boc group is used to protect amine functionalities during synthesis.
-
Industry
- Production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-Boc-(+/-)-oct-1-en-4-amine exerts its effects is primarily through the protection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can then engage in desired chemical transformations.
Comparison with Similar Compounds
N-Boc-(+/-)-oct-1-en-4-amine can be compared with other Boc-protected amines such as N-Boc-ethanolamine and N-Boc-propylamine. While these compounds share the Boc protecting group, their unique alkyl chains confer different reactivity and applications.
-
N-Boc-ethanolamine
- Similar protection strategy but used in different synthetic contexts due to the presence of a hydroxyl group.
-
N-Boc-propylamine
- Used in the synthesis of different organic compounds due to its shorter alkyl chain.
This compound stands out due to its specific structure, making it suitable for particular synthetic applications where the oct-1-en-4-amine backbone is required.
Properties
IUPAC Name |
tert-butyl N-oct-1-en-4-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMBYSQNFPWJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


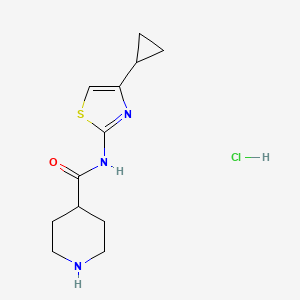
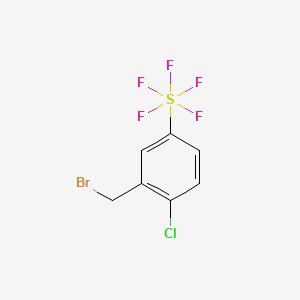
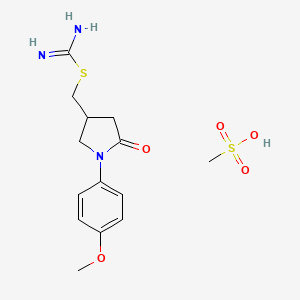
![N-methyl-1-[4-(4-methylphenyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431128.png)
![N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate](/img/structure/B1431129.png)
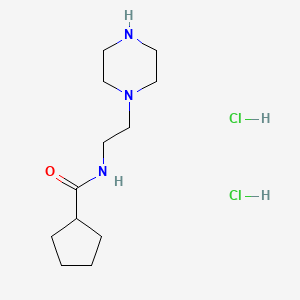
![Methyl 2-(8-azabicyclo[3.2.1]octane-3-sulfonyl)acetate hydrochloride](/img/structure/B1431133.png)
![[1-(4-phenyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1431135.png)
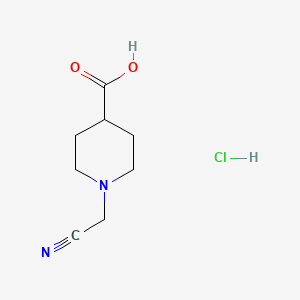
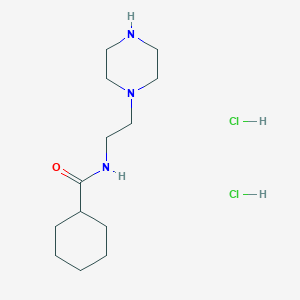
![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431138.png)
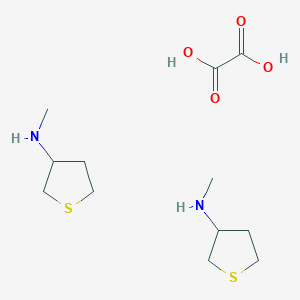
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol hydrochloride](/img/structure/B1431144.png)
![4-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1431145.png)
